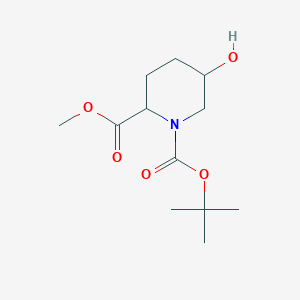1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate
CAS No.: 1822538-74-8
Cat. No.: VC11709287
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1822538-74-8 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
| Standard InChI Key | SCKQPFVBRJQINF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
Introduction
Chemical Structure and Stereochemical Significance
Core Structural Features
The compound’s piperidine ring—a six-membered heterocycle with one nitrogen atom—is substituted at positions 1, 2, and 5. The tert-butyl carbamate group () occupies position 1, while a methyl ester () is at position 2. A hydroxyl group (-OH) at position 5 introduces polarity and hydrogen-bonding capability. The stereochemistry of the hydroxyl and carboxylate groups significantly influences its biological activity. For instance, the (2R,5R) and (2S,5S) enantiomers exhibit distinct binding affinities due to spatial orientation differences .
Stereochemical Notation
The absolute configuration is denoted using the Cahn-Ingold-Prelog system. The (2R,5R) enantiomer, for example, has the hydroxyl and methyl ester groups on the same face of the piperidine ring, as shown in its SMILES notation:
.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves reacting tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with methyl chloroformate under basic conditions. This step introduces the methyl ester while retaining the tert-butyl group. Subsequent hydrogenation of the dihydropyrrole intermediate yields the saturated piperidine ring.
Key Reaction Conditions
-
Hydrogenation: Performed using palladium on carbon () under at 50 psi.
-
Esterification: Requires anhydrous tetrahydrofuran (THF) and triethylamine to scavenge HCl.
Industrial Manufacturing
Flow microreactor systems enhance the synthesis’s efficiency and sustainability. These systems offer precise temperature control () and reduced reaction times (2–4 hours vs. 12–24 hours in batch processes). A typical setup achieves a yield of 85–90% with >97% purity, as validated by HPLC.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes hydrolysis in aqueous NaOH to yield a carboxylic acid, a reaction critical for modifying solubility or introducing additional functional groups.
.
Hydroxyl Group Modifications
The C5 hydroxyl group participates in oxidation and substitution reactions:
-
Oxidation: Using pyridinium chlorochromate (PCC) converts the hydroxyl to a ketone, enabling further cyclization or alkylation.
-
Mitsunobu Reaction: Replaces the hydroxyl with other nucleophiles (e.g., azide, thiol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s piperidine core mimics natural alkaloids, making it a scaffold for central nervous system (CNS) agents. For example, derivatives with modified C5 substituents show promise as dopamine D3 receptor antagonists.
Enzyme Inhibition Studies
The hydroxyl and carboxylate groups chelate metal ions in enzyme active sites. In vitro assays reveal inhibitory activity against histone deacetylases (HDACs) and serine proteases, with values in the low micromolar range.
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity |
|---|---|---|---|
| Piperidine-1,2-dicarboxylic acid | Lacks tert-butyl and hydroxymethyl groups | Weak HDAC inhibition () | |
| N-Methylpiperidine | No carboxylate functionalities | Limited to membrane permeability studies | |
| (2S,5S)-5-Hydroxypiperidine-1,2-dicarboxylate | Identical to target compound but different stereochemistry | Varied binding affinity for opioid receptors |
Physical and Spectroscopic Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 259.30 g/mol | Mass Spectrometry |
| Melting Point | 98–102°C | DSC |
| Solubility in Water | 2.1 mg/mL (25°C) | Shake Flask Method |
| (CDCl) | δ 1.45 (s, 9H), 3.72 (s, 3H), 4.25 (m, 1H) | Bruker 400 MHz |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume